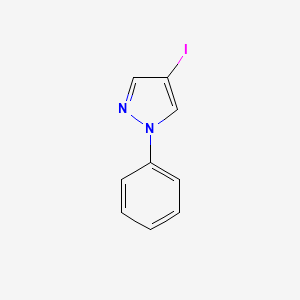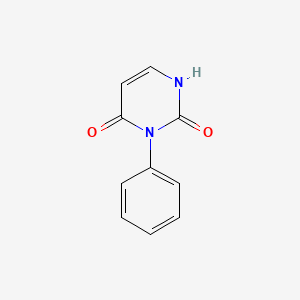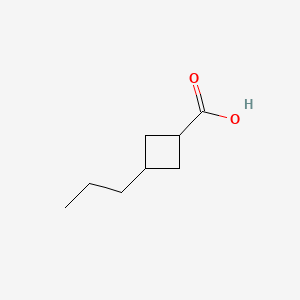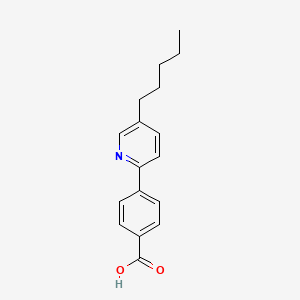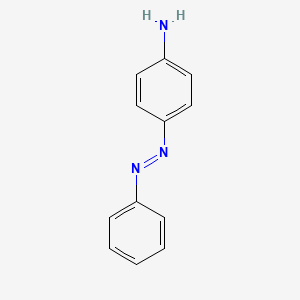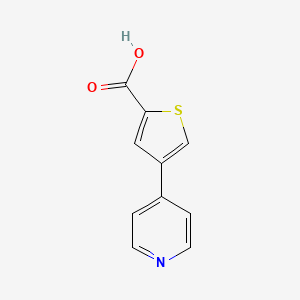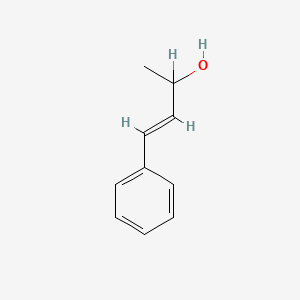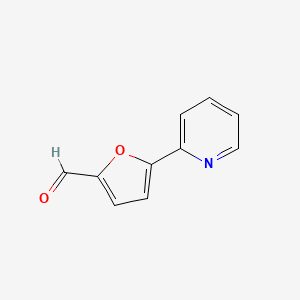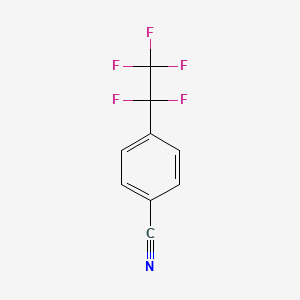
3-Phenylpropylguanidine
Übersicht
Beschreibung
3-Phenylpropylguanidine (3-PPG) is a chemical compound that has been used in scientific research for its potential therapeutic properties. It is a guanidine derivative that has been shown to have a variety of biochemical and physiological effects. Additionally, future directions for research will be discussed.
Wissenschaftliche Forschungsanwendungen
1. Antimicrobial and Anti-diabetic Properties
3-Phenylpropylguanidine derivatives have been synthesized and evaluated for their antimicrobial and anti-diabetic activities. A study on substituted 4-indolylphenyl-6-arylpyrimidine-2-imine derivatives, which include this compound structures, demonstrated significant antimicrobial activity and considerable anti-diabetic potential in both in vitro and in vivo studies (Ramya, Vembu, Ariharasivakumar, & Gopalakrishnan, 2017).
2. Potential as a Radiotherapeutic Metabolic Agent
Meta-iodobenzylguanidine (MIBG), which acts as an analog of norepinephrine and is structurally related to this compound, has been studied for its potential as a radiotherapeutic metabolic agent in neuroectodermal tumors. This application is significant in the treatment of tumors derived from the sympathetic nervous system (Giammarile et al., 2008).
3. Inhibition of Glucose Absorption
Studies have shown that 3-phenylpropylaminoguanidine HCl exhibits properties that inhibit carbohydrate absorption, which could be potentially useful in anti-obesity treatments. It specifically impacts the absorption of various carbohydrates such as fructose and galactose without significantly influencing amino acid and fatty acid absorption (Ho & Kelly, 1980).
4. Impact on Cardiovascular Activity
Aromatic guanidine compounds, including this compound, have been explored for their cardiovascular effects. Research has highlighted the vasoconstriction properties of these compounds, which are significant in understanding their impact on heart rate, blood pressure, and myocardial force changes (Hughes, Liu, & Enkoji, 1975).
5. Potential in Cancer Therapy
Recent studies have indicated the potential of this compound derivatives in cancer therapy. Compounds synthesized from chalcones and benzenesulfonylaminoguanidines, which include this compound structures, have shown pro-apoptotic activity against various cancer cells, suggesting their utility in cancer treatment (Pogorzelska et al., 2023).
6. Neuroprotective Drug Candidates
Guanidine derivatives, including those related to this compound, have been explored as potential neuroprotective drugs. These compounds have shown affinity for NMDA receptor ion channel sites and weak affinity for sigma receptors, suggesting their potential in treating stroke and other neurodegenerative disorders (Reddy et al., 1994).
Wirkmechanismus
Target of Action
It is known that guanidine, a compound structurally related to 1-(3-phenylpropyl)guanidine, interacts with several targets such as aldehyde dehydrogenase, mitochondrial, ribonuclease pancreatic, dna, disks large homolog 4, lysozyme, guanidinoacetate n-methyltransferase, and arginase .
Mode of Action
It also appears to slow the rates of depolarization and repolarization of muscle cell membranes .
Biochemical Pathways
Guanidine and its derivatives play a crucial role in the metabolism of living organisms . They are involved in various biological activities, including non-ribosomal peptides, alkaloids, guanidine-bearing terpenes, polyketides, and shikimic acid derivatives from natural sources .
Result of Action
Guanidine is used to treat muscle weakness and fatigue associated with the myasthenic complications of eaton-lambert syndrome .
Action Environment
It is known that the structure–activity relationships and biological properties of guanidine derivatives are important for their potential as therapeutic agents . Additionally, the need for sustainable and environmentally friendly synthetic approaches in this field is underscored .
Eigenschaften
IUPAC Name |
2-(3-phenylpropyl)guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-10(12)13-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H4,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPPGLNWEIAUEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393203 | |
| Record name | 2-(3-phenylpropyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7565-21-1 | |
| Record name | N-(3-Phenylpropyl)guanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7565-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Phenylpropylguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007565211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-phenylpropyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-PHENYLPROPYLGUANIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RCU844M3TV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3'-[1,2-Phenylenebis(oxy)]dipropanenitrile](/img/structure/B3023566.png)
![3-[3-(2-Cyanoethoxy)phenoxy]propanenitrile](/img/structure/B3023567.png)
![3,3'-[1,3-Phenylenebis(oxy)]dipropanoic acid](/img/structure/B3023568.png)
